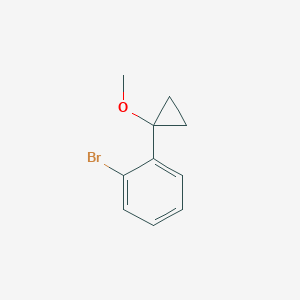
1-Bromo-2-(1-methoxycyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1-methoxycyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a 1-methoxycyclopropyl group
Preparation Methods
The synthesis of 1-Bromo-2-(1-methoxycyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(1-methoxycyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-(1-methoxycyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(1-methoxycyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-2-(1-methoxycyclopropyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the methoxycyclopropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
1-Bromo-2-(1-methoxycyclopropyl)benzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler structure with only a bromine atom attached to the benzene ring.
1-Bromo-2-(1-methylpropyl)benzene: Similar in having a bromine atom and an alkyl group, but the alkyl group is different, leading to variations in chemical properties and reactivity.
1-Bromo-2-(methoxymethyl)benzene: Contains a methoxymethyl group instead of a methoxycyclopropyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-bromo-2-(1-methoxycyclopropyl)benzene |
InChI |
InChI=1S/C10H11BrO/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |
InChI Key |
CLCDBEPFIHTDJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















